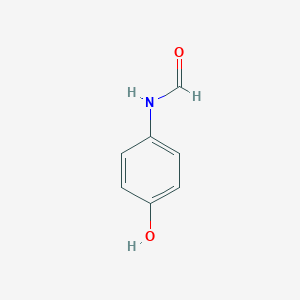

n-(4-Hydroxyphenyl)formamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(4-hydroxyphenyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c9-5-8-6-1-3-7(10)4-2-6/h1-5,10H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHMWHZXZMMLYKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10303433 | |

| Record name | n-(4-hydroxyphenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1693-39-6 | |

| Record name | 1693-39-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158320 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(4-hydroxyphenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of N 4 Hydroxyphenyl Formamide

Established Synthesis Routes for N-(4-Hydroxyphenyl)formamide

Traditional methods for the synthesis of this compound have long relied on the formylation of 4-aminophenol (B1666318) and the oxidation of specific precursors. These established routes are foundational in the production of this compound.

Formylation of 4-Aminophenol

The most direct and common method for synthesizing this compound is through the formylation of 4-aminophenol. This can be achieved using several reagents and conditions.

One approach involves the use of sodium borohydride (B1222165) and carbon dioxide. In a sustainable, catalyst-free method, 4-aminophenol is reacted with sodium borohydride under a carbon dioxide atmosphere. rsc.orgrsc.orgscispace.com This reaction proceeds through the in situ generation of formoxy borohydride species, which then acts as the formylating agent. rsc.orgrsc.orgscispace.com The process is notable for its mild conditions and the use of readily available and environmentally benign reagents. rsc.orgresearchgate.net

A more classical approach utilizes formamide (B127407) itself as the formylating agent. Heating 4-aminophenol with formamide provides a straightforward route to the desired product. Research has shown that using formamide as a solvent can lead to higher yields and shorter reaction times compared to other solvents like dimethylformamide (DMF). rsc.org

Oxidation of 4-(3-Hydroxy Phenyl Amino)-4-Oxo Butanoic Acid by Hexacyanoferrate (III)

A less common but mechanistically interesting route involves the oxidation of 4-(3-hydroxy phenyl amino)-4-oxo butanoic acid. In a study utilizing potassium hexacyanoferrate (III) as the oxidant in an aqueous alkaline medium and in the presence of a ruthenium (III) catalyst, this compound was identified as one of the main oxidation products. scholarscentral.comtsijournals.comresearchgate.netresearchgate.net The reaction stoichiometry was determined to be 1:4, meaning one mole of the starting acid requires four moles of hexacyanoferrate (III) for the oxidation. tsijournals.comresearchgate.net This pathway highlights the formation of the target compound through a complex oxidative cleavage mechanism.

Related Formylation Methods and Precursors

The broader field of organic synthesis offers a variety of other formylation methods that are relevant to the synthesis of this compound. These include the use of formic acid, often in the presence of a catalyst or activating agent. nih.gov For instance, formic acid in polyethylene (B3416737) glycol has been used for the formylation of anilines, and these conditions are tolerant of hydroxyl groups. nih.gov Another powerful formylating agent is acetic formic anhydride (B1165640), which can be generated in situ from formic acid and acetic anhydride. nih.gov While not specifically detailed for 4-aminophenol in the provided context, these methods represent viable alternative strategies for the synthesis of this compound.

Advanced Synthetic Strategies for this compound

In the quest for more efficient, sustainable, and rapid chemical transformations, advanced synthetic strategies have been developed for the N-formylation of amines, including the synthesis of this compound.

Catalyst-Free N-Formylation Approaches

Recent research has focused on developing catalyst-free methods for N-formylation, which offer advantages in terms of cost, simplicity, and reduced environmental impact. One such notable method involves the reductive formylation of amines using carbon dioxide and sodium borohydride. rsc.orgrsc.orgscispace.com This approach is particularly attractive as it utilizes CO2, a greenhouse gas, as a C1 source. scispace.com The reaction is performed without the need for a specialized pressure apparatus and is effective for a range of aromatic and aliphatic amines. rsc.orgrsc.org The key to this reaction is the in situ formation of a formoxy borohydride intermediate, which efficiently formylates the amine. rsc.orgrsc.orgscispace.com Studies have shown that formamide-based solvents are particularly effective for this transformation. rsc.org

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. bspublications.netscispace.com In the context of N-formylation, microwave-assisted methods provide a rapid and efficient alternative to conventional heating. researchgate.net For example, the reaction of amines with formic acid can be significantly accelerated under microwave irradiation. researchgate.net The use of polar solvents with high dielectric properties, such as dimethylformamide (DMF), is beneficial for efficient microwave heating. bspublications.net While specific examples for the microwave-assisted synthesis of this compound are not extensively detailed in the provided search results, the general applicability of this technology to N-formylation reactions suggests its high potential for this specific synthesis. researchgate.netresearchgate.netkoreascience.kr The decomposition of formamide under microwave irradiation can also serve as a source of ammonia (B1221849) for the synthesis of nitrogen-containing heterocycles, showcasing the diverse applications of this technology. researchgate.net

| Synthetic Method | Key Reagents/Conditions | Primary Reactant | Key Features |

| Formylation with NaBH4/CO2 | Sodium borohydride, Carbon dioxide | 4-Aminophenol | Catalyst-free, sustainable, uses CO2 as a C1 source. rsc.orgrsc.orgscispace.comresearchgate.net |

| Formylation with Formamide | Formamide, Heat | 4-Aminophenol | Straightforward, can give high yields. rsc.org |

| Oxidation of 4-(3-hydroxy phenyl amino)-4-oxo butanoic acid | Potassium hexacyanoferrate (III), Ru(III) catalyst, Alkaline medium | 4-(3-hydroxy phenyl amino)-4-oxo butanoic acid | Forms product via oxidative cleavage. scholarscentral.comtsijournals.comresearchgate.netresearchgate.net |

| Microwave-Assisted Formylation | Formic acid or other formylating agents, Microwave irradiation | Amines (general) | Rapid reaction times, often higher yields. bspublications.netresearchgate.net |

Green Chemistry Approaches in this compound Synthesis

The synthesis of this compound, a notable derivative of 4-aminophenol, is increasingly being approached through the lens of green chemistry. These methods prioritize the use of environmentally benign solvents, reusable catalysts, and energy-efficient conditions to minimize the environmental impact.

One sustainable approach involves the N-formylation of amines using formic acid under neat (solvent-free) reaction conditions. scholarsresearchlibrary.com This method is lauded for its simplicity, efficiency, and the straightforward work-up that yields pure products. scholarsresearchlibrary.com Another green method utilizes sodium borohydride and carbon dioxide gas for the N-formylation of aromatic and aliphatic amines. rsc.org This catalyst-free approach is significant as it operates without the need for high pressure or specialized equipment. rsc.org The in-situ generation of formoxy borohydride species is crucial for the success of this reaction, particularly in formamide-based solvents. rsc.org

The use of heterogeneous catalysts is a cornerstone of green synthesis, allowing for easy separation and recycling. A sulfonic acid-functionalized magnetic nanocatalyst (NP@SO3H) has been effectively used for the N-formylation of primary amines under mild conditions. nih.govrsc.org This catalyst is easily recovered using an external magnet and can be reused multiple times without a significant drop in its catalytic activity. nih.govrsc.org The reaction proceeds efficiently in ethanol (B145695), which is considered a greener solvent compared to many volatile organic compounds. nih.gov

Water, as the ultimate green solvent, has also been explored for N-formylation reactions. One method reports the formylation of primary amines with triethyl orthoformate in water without the need for any acid, base, or catalyst. nih.gov The reaction can be performed under reflux or using microwave irradiation, with the latter significantly reducing reaction times. nih.gov

Furthermore, the synthesis of this compound can be a side reaction in other processes, such as the production of paracetamol from 4-nitrophenol. In transfer hydrogenation reactions using formic acid, the intermediate 4-aminophenol can react with excess formic acid to produce this compound as an undesired byproduct. rsc.orgacs.org Understanding the conditions that favor this side reaction is crucial for optimizing the synthesis of the desired product and minimizing waste. rsc.org

Below is a table summarizing various green chemistry approaches for N-formylation reactions.

| Formylating Agent | Catalyst/Conditions | Solvent | Key Advantages |

| Formic Acid | Neat (solvent-free), 60°C | None | Environmentally friendly, simple work-up, pure products. scholarsresearchlibrary.com |

| Carbon Dioxide & Sodium Borohydride | Catalyst-free, ambient pressure | Formamide-based | Utilizes CO2, no specialized equipment needed. rsc.org |

| Formic Acid | Sulfonic acid magnetic nanocatalyst (NP@SO3H) | Ethanol | Recyclable catalyst, mild conditions, good yield. nih.govrsc.org |

| Triethyl Orthoformate | Catalyst-free, reflux or microwave | Water | Use of water as a green solvent, no catalyst required. nih.gov |

Reaction Mechanisms and Kinetics Involving this compound

Mechanistic Investigations of N-Formylation Reactions

The N-formylation of 4-aminophenol to yield this compound generally proceeds through a nucleophilic substitution mechanism. The fundamental process involves the nucleophilic attack of the amino group of 4-aminophenol on an electrophilic formylating agent. researchgate.net

When formic acid is used as the formylating agent, the reaction is often catalyzed by an acid. The acid protonates the carbonyl oxygen of formic acid, increasing the electrophilicity of the carbonyl carbon. The lone pair of electrons on the nitrogen atom of 4-aminophenol then attacks this activated carbonyl carbon, forming a tetrahedral intermediate. Subsequent dehydration of this intermediate leads to the formation of the this compound.

In catalyst-free systems, such as those using formic acid at elevated temperatures, the reaction still follows a similar nucleophilic attack pathway, though it may be slower. nih.gov A proposed mechanism for the formylation of amines using formic acid or ethyl formate (B1220265) suggests the formation of an intermediate, which then loses a molecule of water or ethanol, respectively, to yield the final formylated product. researchgate.net

In more advanced catalytic systems, the mechanism can be more complex. For instance, in manganese-catalyzed N-formylation using oxalic acid as a carbon monoxide surrogate, a plausible mechanism involves the initial generation of an active Mn(I) species. acs.org This is followed by the oxidative N-H addition of the aniline (B41778) to form a Mn(III) species. acs.org

Another interesting mechanism is observed in the reductive formylation of CO2 using sodium borohydride. rsc.org This reaction proceeds through the in-situ formation of formoxy borohydride species. Isotope labeling studies have shown that this process can also involve a competitive transamidation pathway, where the solvent (like DMF) can also act as a source of the formyl group. rsc.orgrsc.org

Role of Solvents and Catalysts in Reaction Outcomes

The choice of solvent and catalyst plays a pivotal role in the efficiency and selectivity of N-formylation reactions to produce this compound.

Solvents: The solvent can influence reaction rates and yields significantly. In the synthesis using a sulfonic acid functionalized magnetic nanocatalyst, ethanol was found to be the optimal solvent, providing better dispersion of the catalyst nanoparticles compared to acetonitrile (B52724), water, THF, or solvent-free conditions. nih.gov For the formylation with triethyl orthoformate, water proved to be the most effective solvent when compared to ethanol, ethyl acetate, dichloromethane, chloroform, DMF, and DMSO. nih.gov In some cases, solvent-free (neat) conditions have been shown to be highly effective, offering a greener alternative and simplifying product isolation. scholarsresearchlibrary.comnih.gov The use of dimethylformamide (DMF) as a solvent in certain reactions, such as the reductive formylation with CO2 and NaBH4, can also lead to its participation as a formyl source through a transamidation pathway. rsc.orgrsc.org

Catalysts: A wide array of catalysts have been employed to facilitate N-formylation. These can range from simple acids and bases to complex transition metal catalysts and heterogeneous systems.

Acid Catalysts: Lewis acids like ZnO and ZnCl2 have been used to catalyze the formylation of amines with formic acid under solvent-free conditions. nih.govmdpi.com Solid acid catalysts, such as sulfonic acid functionalized magnetic nanoparticles (NP@SO3H) and sulfated tungstate, offer the advantages of easy separation and reusability. nih.govrsc.orgmdpi.com

Transition Metal Catalysts: Various transition metals, including copper, iron(III), palladium, and ruthenium, have been reported to catalyze N-formylation reactions. nih.govrsc.org For example, a manganese-based catalyst has been used for the N-formylation of anilines using oxalic acid as a CO surrogate. acs.org

Other Catalysts: Even molecular iodine has been used as a catalyst for N-formylation in solvent-free conditions. mdpi.com Ion exchange resins like Amberlite IR-120 can also serve as reusable catalysts for this transformation. nih.gov

The catalyst not only affects the reaction rate but can also influence the selectivity. For instance, in the presence of unprotected hydroxyl groups, some catalytic systems show high selectivity for N-formylation over O-formylation. nih.gov The reusability of the catalyst is a key consideration for green and cost-effective synthesis. For example, the NP@SO3H catalyst can be reused for up to six cycles without significant loss of activity. nih.govrsc.org

The table below provides a summary of the effect of different solvents and catalysts on N-formylation reactions.

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Key Findings |

| NP@SO3H | Ethanol | Room Temp | High | Ethanol provides the best dispersion and yield. nih.gov |

| None | Water | Reflux/Microwave | Moderate to Good | Water is an optimal green solvent for this specific reaction. nih.gov |

| ZnO | Solvent-free | 70 | Good to Excellent | Effective Lewis acid catalyst for solvent-free conditions. nih.govmdpi.com |

| Amberlite IR-120 | Solvent-free | - | - | Reusable ion exchange resin catalyst. nih.gov |

| MnCl2·4H2O | DMF | 130 | Moderate to Excellent | Enables N-formylation using oxalic acid as a CO surrogate. acs.org |

Kinetic Studies of this compound Formation and Transformation

Kinetic studies provide valuable insights into the reaction rates and mechanisms of the formation and transformation of this compound.

In one study, the kinetics of the ruthenium (III)-catalyzed oxidation of 4-(3-hydroxy phenyl amino)-4-oxo butanoic acid by hexacyanoferrate (III) in an aqueous alkaline medium were investigated. tsijournals.comtsijournals.com The reaction was found to be first order with respect to both the hexacyanoferrate (III) and ruthenium (III) concentrations, and zero order with respect to the 4-oxo acid. tsijournals.comtsijournals.com The reaction rate showed a fractional order dependence on the hydroxide (B78521) ion concentration. tsijournals.comtsijournals.com The main oxidation products were identified as this compound and malonic acid. tsijournals.comtsijournals.com A mechanism involving the formation of a complex was proposed, with [Ru(H2O)5(OH)]2+ being the active species of the ruthenium (III) catalyst. tsijournals.comtsijournals.com The rate constant for the catalyzed reaction was determined to be 0.184 × 10−2 s−1. tsijournals.com

Another study focused on the kinetics of N-formylation of 4-methoxybenzylamine, where the concentration of the products was monitored using quantitative HPLC. rsc.org The initial reaction rates were calculated from the linear portion of the concentration-time curve. rsc.org A series of experiments were conducted by varying the concentrations of the reactants to determine the reaction order and rate constants. rsc.org While this study was not on this compound directly, the methodology is applicable to understanding its formation kinetics.

The formation of this compound as a byproduct in other reactions, such as paracetamol synthesis, is also a subject of kinetic interest. rsc.org The rate of this side reaction is dependent on the concentration of the 4-aminophenol intermediate and the formylating agent (e.g., formic acid), as well as the reaction conditions. rsc.org Understanding these kinetics is crucial for process optimization to maximize the yield of the desired product and minimize the formation of this compound.

Derivatization and Functionalization of this compound

Synthesis of Substituted this compound Derivatives

This compound serves as a versatile scaffold for the synthesis of a variety of substituted derivatives with potential applications in medicinal chemistry and materials science. The presence of the hydroxyl and formamide groups allows for a range of chemical modifications.

One common derivatization strategy involves reactions at the phenolic hydroxyl group. For example, N-[(4-Hydroxyphenyl)methyl]formamide, a related compound, is a key intermediate in the synthesis of norbelladine (B1215549) analogs and galanthamine (B1674398) derivatives, which are being explored for the development of anti-Alzheimer's drugs.

The aromatic ring of this compound can undergo electrophilic substitution reactions, although the reactivity is influenced by the directing effects of the hydroxyl and formamido groups.

Furthermore, the core structure can be built up from substituted precursors. For instance, N-(5-formyl-2-hydroxyphenyl) formamide and N-(4-methylphenyl-2-hydroxy) formamide are examples of derivatives that have been isolated from natural sources. researchgate.net

Complex heterocyclic derivatives can also be synthesized. For example, 6-Amino-4-(4-hydroxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole can be reacted with formic acid to produce a pyranopyrimidine derivative, specifically 4-(4-hydroxyphenyl)-3-methyl-1-phenyl-4,6-dihydro-pyrazolo[3',4':5,6]pyrano[2,3-d]pyrimidine-5-one. uobaghdad.edu.iq

Another approach to derivatization is through the synthesis of azo compounds. N-(4-hydroxyphenyl)maleimide, a related imide derivative, can be reacted with various aromatic amines to produce new azo compounds. nih.gov

The following table showcases a selection of synthesized derivatives and their methods of preparation.

| Derivative Name | Starting Material(s) | Reagents/Conditions | Application/Significance |

| Norbelladine and Galanthamine Analogs | N-[(4-Hydroxyphenyl)methyl]formamide | - | Intermediates for anti-Alzheimer's drug development. |

| 4-(4-Hydroxyphenyl)-3-methyl-1-phenyl-4,6-dihydropyrazolo[3',4':5,6]pyrano[2,3-d]pyrimidine-5-one | 6-Amino-4-(4-hydroxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole | Formic acid, microwave irradiation | Synthesis of complex heterocyclic systems. uobaghdad.edu.iq |

| Azo compounds based on N-(4-hydroxyphenyl)maleimide | N-(4-hydroxyphenyl)maleimide, various aromatic amines | Diazotization reaction | Synthesis of novel azo dyes. nih.gov |

| N-(5-Formyl-2-hydroxyphenyl) formamide | Isolated from Streptomyces tanashiensis BYF-112 | Fermentation and purification | Naturally occurring derivative. researchgate.net |

| N-(4-methylphenyl-2-hydroxy) formamide | Isolated from Streptomyces tanashiensis BYF-112 | Fermentation and purification | Naturally occurring derivative. researchgate.net |

Formation of Azo Compounds from N-(4-Hydroxyphenyl)maleimide Derivatives

The synthesis of azo compounds from N-(4-hydroxyphenyl)maleimide is a multi-step process that begins with the creation of the maleimide (B117702) derivative itself. This is followed by a diazotization and coupling reaction to introduce the azo group (N=N).

First, N-(4-hydroxyphenyl)maleimide is synthesized by reacting p-aminophenol with maleic anhydride. nih.govactascientific.com In a typical procedure, p-aminophenol and maleic anhydride are dissolved in a solvent like dimethylformamide (DMF). nih.gov A catalyst, such as a mixture of di-phosphorus pentoxide (P₂O₅) and sulfuric acid (H₂SO₄), is then introduced to facilitate the cyclization and formation of the imide ring. nih.govresearchgate.net

Once N-(4-hydroxyphenyl)maleimide (I) is prepared, it serves as a coupling agent for the formation of azo compounds. The process involves reacting the maleimide derivative with a diazotized aromatic amine. For instance, new azo compounds have been prepared by reacting N-(4-hydroxyphenyl)maleimide with various aromatic amines such as aniline, p-aminophenol, and p-toluidine. nih.govresearchgate.net The presence of the azo group in the final products is confirmed by spectroscopic methods, with a characteristic absorption band appearing in the 1,630–1,575 cm⁻¹ range in FT-IR spectra. researchgate.net

However, a re-investigation of one reported synthesis of an azo compound from N-(4-hydroxyphenyl)maleimide suggested that the expected product was not formed. mdpi.com Instead, an unusual ring-opening of the maleimide unit was observed, leading to the formation of (Z)-4-((4-hydroxyphenyl)amino)-4-oxobut-2-enoic acid. This ring-opening reaction is believed to be caused by the presence of water in the solvent. mdpi.com This finding highlights the sensitivity of the maleimide ring and the importance of reaction conditions.

Table 1: Synthesis of Azo Compounds from N-(4-Hydroxyphenyl)maleimide

| Reactant 1 | Reactant 2 (Aromatic Amine) | Catalyst/Conditions | Product | Spectroscopic Evidence (FT-IR) | Reference |

|---|---|---|---|---|---|

| N-(4-hydroxyphenyl)maleimide | Aniline | Diazotization, Coupling | Azo Compound I(a) | N=N stretch at 1,630–1,575 cm⁻¹ | nih.gov, researchgate.net |

| N-(4-hydroxyphenyl)maleimide | p-Aminophenol | Diazotization, Coupling | Azo Compound I(b) | N=N stretch at 1,630–1,575 cm⁻¹ | nih.gov, researchgate.net |

Intramolecular Excimer-Forming Fluorescence Derivatization

Intramolecular excimer-forming fluorescence is a powerful analytical technique used for the highly selective and sensitive detection of molecules containing multiple functional groups. This method has been successfully applied to the determination of bisphenols, which, like this compound, contain phenolic hydroxyl groups. dphen1.com

The principle involves derivatizing the target molecule with a fluorescent tag that can form an excimer (an excited-state dimer) when two tags are in close proximity within the same molecule. Pyrene (B120774) derivatives are commonly used for this purpose. For bisphenols, which have two phenolic hydroxyl groups, both groups are labeled with a pyrene-containing reagent such as 4-(1-pyrene)butyryl chloride (PBC). dphen1.com

The resulting dipyrene-labeled derivative, upon excitation, can exhibit fluorescence from both the isolated pyrene monomer (at 370–420 nm) and an intramolecular excimer (at a longer wavelength, 440–520 nm). dphen1.com This excimer fluorescence is unique to molecules that have been dual-labeled and can therefore be clearly distinguished from the monomer fluorescence emitted by single-labeled compounds (like monophenols) or the derivatizing reagent itself. This distinction allows for highly selective detection with minimal background interference. dphen1.com

The method involves reversed-phase liquid chromatography (LC) to separate the derivatized compounds, followed by fluorescence detection. By monitoring the specific excimer fluorescence wavelength, detection limits for bisphenols can reach the femtomole level. dphen1.com This technique demonstrates a sophisticated reaction of the hydroxyl groups on phenyl rings to create highly sensitive analytical probes.

Table 2: Intramolecular Excimer-Forming Fluorescence Derivatization of Bisphenols

| Analyte | Derivatizing Reagent | Key Principle | Monomer Fluorescence (nm) | Excimer Fluorescence (nm) | Significance | Reference |

|---|

Esterification and Amidation Reactions of Related Compounds

The hydroxyl and amine/amide functionalities present in this compound and related structures are key sites for further chemical modifications, such as esterification and amidation, to create a diverse range of new molecules.

Esterification: The phenolic hydroxyl group can undergo esterification to form ester linkages. A notable example involves the synthesis of novel liquid crystalline materials from 1-(4-hydroxyphenyl)-1H-pyrrole-2,5-dione (N-(4-hydroxyphenyl)maleimide). frontiersin.org In this process, the maleimide derivative is reacted with various 4-alkoxybenzoic acids in the presence of N,N′-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). frontiersin.org This reaction effectively converts the hydroxyl group into an ester, linking the maleimide core to another aromatic unit and creating molecules with specific mesomorphic and optical properties.

Amidation: Amidation reactions are crucial for synthesizing the amide bond, a cornerstone of many chemical and biological structures. archivepp.com Various methods exist for the direct formation of amides from carboxylic acids and amines, which are relevant to derivatives of this compound.

One effective modern method uses borate (B1201080) esters, such as tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃), as a reagent to mediate the direct amidation of a wide range of carboxylic acids and amines. acs.orgacs.org This method is operationally simple and avoids the need for harsh conditions or complex purification steps. acs.org The borate ester facilitates the coupling of equimolar amounts of the acid and amine, often in a solvent like acetonitrile at elevated temperatures. acs.org

Enzyme-catalyzed amidation offers a green chemistry approach. For instance, Candida antarctica lipase (B570770) B (CAL-B) has been shown to catalyze the amidation of phenolic acids, such as 4-hydroxycinnamic acid, with various alkyl amines in a solvent-free system. whiterose.ac.uk

Table 3: Examples of Amidation Reactions

| Reaction Type | Reagents/Catalyst | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Borate Ester-Mediated Amidation | B(OCH₂CF₃)₃ | Carboxylic acids and amines | High efficiency, simple workup, wide substrate scope. | acs.org, acs.org |

| Enzyme-Catalyzed Amidation | Candida antarctica lipase B (CAL-B) | Phenolic acids and alkyl amines | Green chemistry approach, solvent-free conditions. | whiterose.ac.uk |

Computational Chemistry and Theoretical Studies of N 4 Hydroxyphenyl Formamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on quantum mechanics, are fundamental to modern chemical research. These methods solve the Schrödinger equation for a given molecule to determine its electronic structure and associated properties. For a molecule like N-(4-hydroxyphenyl)formamide, these calculations offer deep insights into its fundamental nature.

Density Functional Theory (DFT) is a widely used quantum chemical method that has proven to be both accurate and computationally efficient for studying a vast range of molecules, including the formamide (B127407) family. DFT calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach is particularly useful for analyzing the properties of substituted formamides.

Applications of DFT to formamides often involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms (the ground state geometry). For formamides, this includes calculating critical bond lengths, such as the C-N bond, which is crucial for understanding the degree of resonance and planarity of the amide group. mtu.edu

Energy Calculations: Computing the total energy of the molecule, which allows for the determination of the relative stability of different isomers or conformers.

Electronic Properties: Analyzing the distribution of electrons through calculations of frontier molecular orbitals (HOMO and LUMO), which are key to predicting chemical reactivity. ijrti.orgufms.br For instance, DFT calculations on the related molecule paracetamol (N-(4-hydroxyphenyl)acetamide) have been used to map its molecular electrostatic potential (MEP), identifying regions susceptible to electrophilic and nucleophilic attack. nepjol.info

Tautomerism Studies: Investigating the relative stabilities of different tautomers, such as the amide and the corresponding imidic acid form. Studies on the parent formamide molecule show the amide form to be significantly more stable. wayne.edu

DFT methods, with various functionals like B3LYP and ωB97XD, are chosen to balance accuracy and computational cost. ijrti.orgnih.gov The choice of basis set, such as 6-31G(d,p) or cc-pVTZ, is also crucial for obtaining reliable results. ijrti.orgscience.gov

The flexible nature of this compound, particularly the rotation around the C-N amide bond and the C-N phenyl bond, gives rise to different spatial arrangements known as conformations.

Conformational Analysis computationally explores the potential energy surface of the molecule to identify stable conformers (energy minima) and the energy barriers (transition states) that separate them. For amides like N-phenylformamide, a close analog, two primary conformers exist due to rotation around the C-N amide bond: cis and trans (also referred to as Z and E, respectively), depending on the relative orientation of the phenyl group and the formyl hydrogen. Ab initio calculations on N-phenylformamide have been used to resolve controversies regarding the relative energies of these conformers. researchgate.net In aqueous solution, N-phenylformamide exists as a mixture of cis and trans rotamers, with a ratio of approximately 32:68, respectively. rsc.org The presence of the para-hydroxyl group in this compound would influence this equilibrium due to its electronic effects and potential for hydrogen bonding.

Molecular Dynamics (MD) Simulations provide a way to study the dynamic behavior of the molecule over time. By solving Newton's equations of motion, MD simulations can model atomic vibrations, conformational changes, and interactions with surrounding solvent molecules. science.gov For instance, MD simulations of formamide in water have provided detailed insights into the hydration effects on the amide's structure and the time variation of its dihedral angles. science.gov Such simulations for this compound would reveal how its structure fluctuates in a biological or solution-phase environment.

Density Functional Theory (DFT) Applications to Formamides

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in mapping the mechanisms of chemical reactions. By modeling the reaction pathway, researchers can identify intermediates and, crucially, the high-energy transition state that governs the reaction rate.

For formamides, theoretical studies have modeled various reaction pathways, including:

Decomposition: The pathways for formamide to break down into smaller molecules like HCN, HNC, and CO have been extensively studied using quantum chemical methods to calculate the energy barriers for different decomposition channels. nih.gov

Hydrolysis: The mechanism of amide hydrolysis under acidic or basic conditions is a classic subject of computational study. Theoretical calculations, often combining explicit solvent molecules with a continuum model, can determine the activation free energy for the reaction. researchgate.net

Formation: The synthesis of this compound itself has been investigated. One study on the oxidation of 4-(3-hydroxy phenyl amino)-4-oxo butanoic acid identified this compound as a major product and proposed a reaction mechanism involving the formation of a complex with a ruthenium(III) catalyst. nih.gov Computational modeling of such a catalytic cycle would involve locating the transition states for each elementary step to understand the kinetics and elucidate the role of the catalyst.

Solvent Effects in Theoretical Simulations

The properties and behavior of this compound can be significantly influenced by the solvent. Theoretical simulations account for these solvent effects using two primary approaches:

Implicit (Continuum) Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. academie-sciences.fr This method is computationally efficient and captures the bulk electrostatic effects of the solvent on the solute. PCM has been used in studies of formamide derivatives to model how solvent polarity affects properties and reaction pathways. dntb.gov.uamdpi.com

Explicit Models: In this approach, individual solvent molecules are included in the calculation. This allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonds, which are particularly important for a molecule with hydroxyl and amide groups like this compound. academie-sciences.frpsu.edu Often, a hybrid "cluster-continuum" model is used, where a few explicit solvent molecules are placed in the first solvation shell around the solute, and the rest of the solvent is treated as a continuum. researchgate.net This hybrid approach has been shown to yield highly accurate results for reaction energies in aqueous solutions. researchgate.net

Studies on related molecules show that the choice of solvent model can significantly impact predicted properties, such as conformational preferences and electronic transitions. academie-sciences.frscispace.com

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

A powerful application of computational chemistry is the prediction of spectroscopic data. By calculating these properties, researchers can help assign experimental spectra, confirm molecular structures, and understand the electronic transitions involved.

NMR Spectra: DFT calculations are widely used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net The GIAO (Gauge-Independent Atomic Orbital) method is a common approach. By comparing calculated shifts for different possible isomers or conformers with experimental data, the correct structure can often be determined. researchgate.net For complex molecules, the synergy between experimental NMR and DFT calculations is crucial for unambiguous structure elucidation. researchgate.net The table below shows experimental NMR data for this compound, which serves as a benchmark for theoretical predictions.

IR Spectra: Theoretical calculations can predict vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. nepjol.infogaussian.com These calculations help in assigning the vibrational modes observed in experimental spectra. For example, DFT calculations on paracetamol have been used to assign the characteristic C=O stretching, N-H bending, and O-H stretching frequencies. nepjol.info A similar analysis for this compound would identify its key vibrational modes.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the most common method for calculating electronic excitation energies and oscillator strengths, which can be used to simulate a UV-Vis absorption spectrum. academie-sciences.frmdpi.com These calculations provide insight into the nature of the electronic transitions (e.g., π → π*). openmedscience.com TD-DFT calculations on related phenolic compounds have shown good agreement with experimental spectra, especially when appropriate functionals and solvent models are used. academie-sciences.frmdpi.com

Table 1: Experimental Spectroscopic Data for this compound

| Technique | Solvent | Observed Signals / Maxima |

|---|---|---|

| ¹H NMR | DMSO-d₆ | 9.89 ppm (br, 1H, OH) |

| 9.23 ppm (s, 1H, NH) | ||

| 8.15 ppm (s, 1H, CHO) | ||

| 7.35 ppm (d, 2H, Ar-H) | ||

| 6.70 ppm (d, 2H, Ar-H) | ||

| ¹³C NMR researchgate.net | CHLOROFORM-D | 164.97 ppm (C=O) |

| 161.89 ppm (C-OH) | ||

| 132.63 ppm (C-N) | ||

| 121.91 ppm (Ar-C) |

Biological Activities and Mechanistic Insights of N 4 Hydroxyphenyl Formamide and Its Analogs

Antimicrobial Properties

N-(4-hydroxyphenyl)formamide and its derivatives have demonstrated notable antimicrobial capabilities against various pathogens. The core structure is amenable to modifications that can enhance or specify its activity against certain microorganisms.

Detailed research findings indicate that this compound possesses antimicrobial activity against Escherichia coli and Staphylococcus aureus. An analog, N-[2-(4-hydroxyphenyl)ethenyl]formamide, isolated from Penicillium oxalicum, has shown potent antibacterial activity against both the Gram-positive bacterium Bacillus subtilis and the Gram-negative bacterium Escherichia coli, with a minimum inhibitory concentration (MIC) of 16 μM for both strains. acs.orgnih.gov In the same study, other analogs, methylpenicinoline and penipanoid A, were also active but showed higher MIC values of 64 μM against the same bacteria. acs.orgnih.gov

Furthermore, derivatives such as N-(4-hydroxyphenyl) maleimide (B117702) have been used to create polymers that exhibit antibacterial effects. ekb.eg The antibacterial activity of these polymers against Staphylococcus aureus and E. coli is attributed in part to the lipophilic and neutral nature of the maleimide moiety, which facilitates passage through bacterial membranes. ekb.eg Another study synthesized N-(4-hydroxyphenyl)-2-[2-(4-nitrophenyl)-1H-benzimidazol-1-yl] acetamide, which demonstrated notable anthelmintic activity. srce.hr

Table 1: Antimicrobial Activity of this compound Analogs

| Compound | Test Organism | Activity (MIC, µM) | Reference |

|---|---|---|---|

| N-[2-(4-hydroxyphenyl)ethenyl]formamide | Bacillus subtilis | 16 | acs.orgnih.gov |

| N-[2-(4-hydroxyphenyl)ethenyl]formamide | Escherichia coli | 16 | acs.orgnih.gov |

| This compound | Escherichia coli | Activity Reported | |

| This compound | Staphylococcus aureus | Activity Reported |

Antioxidant Properties

The phenolic hydroxyl group present in this compound is a key structural feature that confers antioxidant potential, enabling the molecule and its derivatives to scavenge free radicals. vulcanchem.com

The analog N-[2-(4-hydroxyphenyl)ethenyl]formamide has been identified as an effective antioxidant in multiple studies. acs.orgnih.govresearchgate.net In one study, it demonstrated significant radical scavenging activity in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay with an EC50 value of 18.53 μg/mL and in the 2,2′-azino-bis(3-ethylbenzothiazoline)-6-sulfonic acid (ABTS) assay with an EC50 value of 3.08 μg/mL. acs.org Another investigation reported that N-[2-(4-hydroxyphenyl)ethenyl]formamide exhibited potent DPPH scavenging activity with an IC50 value of 0.2 µM, which was significantly more potent than the ascorbic acid positive control (IC50, 20 µM). jmb.or.kr In the same study, the related analog N-[2-(4-hydroxyphenyl)acetyl]formamide also showed significant radical scavenging activity with an IC50 value of 8.4 µM. jmb.or.kr

Table 2: Antioxidant Activity of this compound Analogs

| Compound | Assay | Activity (IC₅₀/EC₅₀) | Reference |

|---|---|---|---|

| N-[2-(4-hydroxyphenyl)ethenyl]formamide | DPPH | 18.53 µg/mL (EC₅₀) | acs.org |

| N-[2-(4-hydroxyphenyl)ethenyl]formamide | ABTS | 3.08 µg/mL (EC₅₀) | acs.org |

| N-[2-(4-hydroxyphenyl)ethenyl]formamide | DPPH | 0.2 µM (IC₅₀) | jmb.or.kr |

| N-[2-(4-hydroxyphenyl)acetyl]formamide | DPPH | 8.4 µM (IC₅₀) | jmb.or.kr |

Enzyme Inhibition Studies

Derivatives of this compound have been investigated for their ability to inhibit various enzymes, including those involved in inflammation and neurotransmitter metabolism, such as lipoxygenase and cholinesterases.

Lipoxygenases are enzymes involved in inflammatory pathways. sciforum.net A study on O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide found that these compounds were active against the lipoxygenase enzyme. researchgate.net Specifically, the analog N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide was identified as the most potent inhibitor of lipoxygenase in the series, with an IC50 value of 57 ± 0.97 µM. researchgate.net This suggests that the N-(4-hydroxyphenyl) scaffold can be effectively modified to target enzymes in the inflammatory cascade.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic system, and their inhibition is a primary strategy for managing Alzheimer's disease. sciforum.netnih.gov Research has shown that this compound analogs can inhibit these enzymes.

A study of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide derivatives revealed varied inhibitory activity against both AChE and BChE. researchgate.net The parent compound, N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide, was the most effective AChE inhibitor in its series, with an IC50 value of 75 ± 0.83 µmoles. researchgate.net Meanwhile, the N-(4-benzoyloxyphenyl) derivative was the most potent BChE inhibitor, with an IC50 value of 89 ± 0.79 µmoles. researchgate.net In a different study, other analogs, specifically 2-[2,4-dichloro-6-(piperidin-1-ylsulfonyl)phenoxy]-N-(3-hydroxy)phenylacetamide and 2-[2,4-dichloro-6-(piperidin-1-ylsulfonyl)phenoxy]-N-(2-hydroxy)phenylacetamide, also demonstrated promising BChE inhibition with IC50 values of 46.81 ± 0.82 µM and 48.11 ± 0.24 µM, respectively. who.int

Table 3: Enzyme Inhibition by this compound Analogs

| Compound | Enzyme | Activity (IC₅₀, µM) | Reference |

|---|---|---|---|

| N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide | Lipoxygenase (LOX) | 57 ± 0.97 | researchgate.net |

| N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide | Acetylcholinesterase (AChE) | 75 ± 0.83 | researchgate.net |

| N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide | Butyrylcholinesterase (BChE) | 89 ± 0.79 | researchgate.net |

| 2-[2,4-dichloro-6-(piperidin-1-ylsulfonyl)phenoxy]-N-(3-hydroxy)phenylacetamide | Butyrylcholinesterase (BChE) | 46.81 ± 0.82 | who.int |

| 2-[2,4-dichloro-6-(piperidin-1-ylsulfonyl)phenoxy]-N-(2-hydroxy)phenylacetamide | Butyrylcholinesterase (BChE) | 48.11 ± 0.24 | who.int |

Lipoxygenase (LOX) Inhibition

Role as a Ligand for Protein Targets

The ability of this compound and its analogs to exert biological effects is fundamentally linked to their role as ligands that bind to protein targets. The interactions between a ligand and a protein's binding site are governed by various forces and structural features, which can be studied using computational methods like Molecular Dynamics (MD) simulations. mdpi.com

The functional groups of this compound are crucial for these interactions. The formamide (B127407) group can participate in hydrogen bonding with biological molecules, a key interaction for ligand binding. Similarly, the phenolic hydroxyl group enhances the molecule's hydrogen-bonding capacity, which can influence its interaction with enzymes and receptors. smolecule.com For example, structural analogs of N-[2-(4-hydroxyphenyl)ethyl]formamide have been reported to exhibit affinity for NMDA receptors, indicating a potential role in targeting neuroreceptors. vulcanchem.com The specific binding mode within a protein's catalytic site determines the compound's effect, such as enzyme inhibition.

Interactions with Cellular Processes and Biological Targets

The antimicrobial, antioxidant, and enzyme-inhibiting properties of this compound derivatives arise from their interactions with specific cellular processes and biological targets. The recurring mechanistic theme is the capacity for hydrogen bonding conferred by the hydroxyl and formamide groups, which allows these compounds to engage with molecular targets like enzymes and receptors. smolecule.com

By binding to these targets, the compounds can modulate their activity and influence broader cellular functions. For instance, some analogs have been shown to influence gene expression and affect cell signaling pathways. The antimicrobial mechanism of certain derivatives involves their chemical properties facilitating passage through the lipid-rich membranes of bacteria to reach intracellular targets. ekb.eg The interaction with enzymes, as detailed in the inhibition studies, demonstrates a direct modulation of biochemical pathways. researchgate.netwho.int These interactions highlight the compound's role as a versatile chemical scaffold whose biological effects are dictated by its specific interactions at a molecular level.

Chemopreventive Activities (e.g., N-(4-hydroxyphenyl)retinamide)

N-(4-hydroxyphenyl)retinamide (4-HPR or Fenretinide), a synthetic analog of all-trans-retinoic acid, has demonstrated notable chemopreventive and therapeutic potential against various cancers. iarc.fraacrjournals.orgplos.org Its mechanisms of action are multifaceted, involving both classical retinoid pathways and unique cellular processes. Unlike naturally occurring retinoids, 4-HPR exhibits a more favorable toxicity profile, which has led to its extensive investigation in clinical chemoprevention trials. aacrjournals.orgplos.org The biological effects of 4-HPR are attributed to several interconnected mechanisms, including the activation of retinoid receptors, significant alterations in retinol (B82714) metabolism, and the modulation of cellular adhesion through integrin receptors.

The interaction of N-(4-hydroxyphenyl)retinamide with nuclear retinoid receptors—retinoic acid receptors (RARs) and retinoid X receptors (RXRs)—is complex and appears to be highly selective. While it was initially thought that 4-HPR's effects might be independent of these classical pathways, evidence shows it can function as a selective activator of specific retinoid receptors. nih.govhud.ac.uk

Research using transactivation assays has demonstrated that 4-HPR is a potent activator of RARγ and a moderate activator of RARβ, but it does not appear to activate RARα or RXRα. nih.gov This selective activation of nuclear receptors is proposed to be the basis for its specific biological activities and favorable pharmaceutical properties. nih.gov In contrast, in transrepression assays, 4-HPR's activity is primarily observed with RARα, RARβ, and RXRα. nih.gov

However, there is also substantial evidence suggesting that many of 4-HPR's biological activities, particularly the induction of apoptosis, can occur through pathways independent of retinoid receptors. nih.govoup.comtandfonline.com Studies have shown that 4-HPR can induce apoptosis in cancer cells that are resistant to all-trans-retinoic acid. nih.govoup.com Furthermore, 4-HPR and its major metabolite, N-(4-methoxyphenyl)retinamide (4-MPR), bind poorly to RARα, RARβ, and RARγ and only minimally activate retinoid response elements in certain cancer cells. aacrjournals.orgnih.gov This has led to the hypothesis that 4-HPR utilizes a unique pathway for some of its effects, distinct from conventional retinoids. nih.gov For instance, in F9 embryonal carcinoma cells, 4-HPR induces rapid, receptor-independent cell death at high concentrations, while at lower concentrations, it causes slower, receptor-dependent cell differentiation. nih.gov

| Receptor | Transactivation Activity by 4-HPR | Transrepression Activity by 4-HPR |

|---|---|---|

| RARα | No activation | Functional |

| RARβ | Moderate activation | Functional |

| RARγ | Potent activation | Not specified |

| RXRα | No activation | Functional |

A significant metabolic effect of N-(4-hydroxyphenyl)retinamide administration is its profound impact on the transport and metabolism of endogenous retinol (Vitamin A). iarc.fr In both human and animal studies, long-term administration of 4-HPR markedly lowers the plasma concentration of retinol. iarc.frnih.govaacrjournals.orgnih.gov This reduction is a key aspect of its biological activity and is also associated with side effects such as impaired night vision. iarc.fr

| Kinetic Parameter | Control Group | 4-HPR Supplemented Group |

|---|---|---|

| Plasma Retinol Level | Standard | Reduced to one-third of control |

| Fractional Catabolic Rate (day-1) | 2.00 ± 0.68 | 3.61 ± 0.49 |

| System Residence Time (days) | 38.63 ± 9.62 | 19.20 ± 7.13 |

| Estimated Vitamin A Use (μg/day) | 16.31 ± 2.47 | 11.01 ± 3.10 |

N-(4-hydroxyphenyl)retinamide has been shown to influence cell adhesion, a critical process in tumor progression and metastasis, by modulating integrin receptors. iarc.fr Research on neuroblastoma cells has revealed that 4-HPR can abrogate cell adhesion by down-regulating integrin receptors, such as integrin β1. iarc.fr This disruption of cell-matrix adhesion is thought to be a trigger for programmed cell death (apoptosis) in these cancer cells. iarc.frcapes.gov.br

Integrins are transmembrane receptors that mediate the attachment of cells to the extracellular matrix and play a vital role in cell signaling, survival, and migration. The ability of 4-HPR to interfere with this system represents another pathway for its chemopreventive action, potentially independent of its effects on nuclear receptors or retinol metabolism. By causing a down-modulation of key integrins, 4-HPR can induce "detachment-induced apoptosis," also known as anoikis, in cancer cells that are dependent on matrix attachment for survival.

| Cell Type | Affected Integrin | Observed Effect | Reference |

|---|---|---|---|

| Neuroblastoma | Integrin β1 | Down-modulation of the receptor | iarc.fr |

| Neuroblastoma | Not specified | Abrogation of integrin receptor function | capes.gov.br |

| Neuroblastoma | Integrin β1 | Decreased cell adhesion | iarc.fr |

| Neuroblastoma | Integrin β1 | Induction of programmed cell death | iarc.frcapes.gov.br |

Applications and Potential Utilities in Advanced Materials and Other Fields

Intermediate in Organic Synthesis

N-(4-Hydroxyphenyl)formamide serves as a versatile building block in the field of organic chemistry. lookchem.com Its chemical structure, featuring both a phenolic hydroxyl group and a formamide (B127407) functionality, allows it to be a valuable precursor in the development of new chemical entities.

The compound is a key starting material for the synthesis of more complex molecules. smolecule.com Its ability to participate in various chemical reactions makes it a valuable component for chemists creating novel organic compounds. lookchem.com For instance, it can be used in the synthesis of N-{2-[(4-hydroxyphenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, a complex molecule with a piperidine (B6355638) ring and other functional groups that has potential applications in medicinal chemistry and as a biochemical probe. A sustainable approach for the N-formylation of aromatic amines like 4-aminophenol (B1666318) to produce this compound has been developed using carbon dioxide and sodium borohydride (B1222165), highlighting its role in green chemistry. researchgate.netrsc.org

A significant application of this compound derivatives is in the synthesis of compounds targeted for the treatment of Alzheimer's disease. nih.gov Specifically, N-[(4-Hydroxyphenyl)methyl]formamide, a derivative, is a key intermediate in the creation of norbelladine (B1215549) analogs and galanthamine (B1674398) derivatives. Galanthamine is an approved drug for managing mild to moderate Alzheimer's disease, and its synthesis often involves complex intermediates. nih.govlookchem.com Researchers have prepared N-[(2-bromo-5-hydroxy-4-methoxyphenyl)methyl]-N-[(4-hydroxyphenyl)-methyl]formamide as an intermediate in an attempt to synthesize ring-contracted galanthamine analogs. nih.gov Although the desired cyclization was not achieved in this specific study, it underscores the importance of these formamide derivatives in the exploration of new synthetic routes to potential anti-Alzheimer agents. nih.gov

Table 1: Key Intermediates in the Synthesis of Galanthamine Analogs

| Compound Name | Molecular Formula | Role in Synthesis | Reference |

|---|---|---|---|

| N-[(4-Hydroxyphenyl)methyl]formamide | C₈H₉NO₂ | Key intermediate for norbelladine analogs and galanthamine derivatives. | |

| N-[(2-bromo-5-hydroxy-4-methoxyphenyl)methyl]-N-[(4-hydroxyphenyl)-methyl]formamide | C₁₆H₁₅BrN₂O₄ | Intermediate for synthesizing ring-contracted galanthamine analogs. | nih.gov |

The utility of this compound extends to the synthesis of a broad range of novel therapeutic agents. It is considered a versatile starting material for producing various bioactive compounds. lookchem.com Research has explored its derivatives for several therapeutic applications, including:

Anti-inflammatory and Anticancer Agents : The compound itself has been investigated for potential anti-inflammatory and anti-cancer properties. lookchem.com

Inhibitors for Osteoarthritis : N-hydroxyformamide derivatives have been designed and synthesized as inhibitors of ADAM-TS4, an enzyme implicated in osteoarthritis. nih.gov

Drug Carriers : N-(4-hydroxyphenyl) maleimide (B117702), derived from the reaction of maleic anhydride (B1165640) with 4-aminophenol, is used to create polymers that can act as drug carriers for controlled release. ajchem-a.com

Bronchodilators : Complex formamide derivatives, such as N-{5-[(1R)-2-((1R)-2-{3-[3-(3,4-Dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]phenyl}-1-methylethylamino)-1-hydroxyethyl]-2-hydroxyphenyl}formamide, have been developed as β2 adrenoceptor agonists for treating respiratory diseases like asthma. google.com

Synthesis of Norbelladine Analogs and Galanthamine Derivatives for Anti-Alzheimer Drug Development

Industrial Applications

Beyond the pharmaceutical and research laboratory, this compound and its related compounds have found utility in various industrial sectors.

This compound is a key component in the production of dyes. lookchem.com Its chemical structure is valuable for creating azo dyes. For example, it can be used to synthesize monoazo disperse dyes by coupling with other chemical entities to create colored compounds suitable for dyeing fabrics like polyester. researchgate.net The compound is also related to the synthesis of diketopyrrolopyrrole (DPP) pigments, which are known for their brilliant red color and high stability. researchgate.net Specifically, derivatives like 3,6-bis(4-hydroxyphenyl)-2,5-bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)pyrrolo[3,4-c]pyrrole have been studied for their optical properties. researchgate.net

While this compound itself is not directly cited for use in the rubber industry, structurally related compounds are crucial additives. For instance, N-(4-hydroxyphenyl) stearamide is used as a processing aid in rubber compositions. google.com Its presence improves the physical properties of the rubber, such as flex fatigue resistance, and can lead to improved treadwear in tires. google.com Another class of related compounds, p-phenylenediamines, are widely used as antidegradants in tires to prevent degradation from oxidation and ozonation. bohrium.com A notable example is N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD). bohrium.com Additionally, other amide and hydrazide compounds are utilized in rubber compositions for applications like tire cap plies to enhance performance. google.com

Table 2: Related Compounds and Their Industrial Applications

| Compound Name | Application Area | Function | Reference |

|---|---|---|---|

| N-(4-Hydroxyphenyl) stearamide | Rubber Industry | Processing aid, improves flex fatigue resistance. | google.com |

| N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD) | Rubber Industry | Antidegradant to prevent oxidation and ozonation. | bohrium.com |

| 3,6-bis(4-hydroxyphenyl)-2,5-bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)pyrrolo[3,4-c]pyrrole | Pigment Synthesis | Component of Diketopyrrolopyrrole (DPP) based pigments. | researchgate.net |

Analytical Reagent Applications

Sensing Mercury (II)

extensive search of scientific literature and chemical databases did not yield any specific research or data on the application of This compound as an analytical reagent for the sensing of Mercury (II) ions.

While various organic compounds and functionalized materials are developed and studied as chemosensors for heavy metal ions like Mercury (II), there is currently no available information detailing the use, efficacy, or sensing mechanism of this compound for this specific purpose. Research in the field of chemical sensors is vast, with many compounds being investigated for their potential to detect specific analytes. However, it appears that this compound has not been a subject of such published research in the context of mercury detection.

Therefore, no data tables or detailed research findings on its performance, such as detection limits, selectivity, or response time for Mercury (II) sensing, can be provided.

Q & A

Q. What are the established synthetic routes for N-(4-Hydroxyphenyl)formamide, and how is its purity validated?

N-(4-Hydroxyphenyl)formamide is synthesized via reductive functionalization of CO₂ using NaBH(OAc)₃ under atmospheric pressure, yielding a yellow solid with a melting point of 81.2–82.5°C . Characterization relies on 1H NMR (δ 8.15 ppm for formyl proton) and HRMS (m/z 152.0712 [M+H]⁺). Purity validation employs chromatographic techniques (e.g., HPLC) to detect impurities, such as unreacted intermediates or by-products, with thresholds set at ≤0.1% for individual impurities .

Q. How is the molecular structure of this compound resolved, and what are its key crystallographic parameters?

Single-crystal X-ray diffraction reveals a planar amide group and intramolecular hydrogen bonding between the formyl oxygen and phenolic hydroxyl (O–H⋯O). Bond lengths (e.g., C–N = 1.35 Å) and angles align with related formamides . Intermolecular N–H⋯O and O–H⋯O hydrogen bonds stabilize the crystal lattice, as observed in N-(4-hydroxyphenyl)benzenesulfonamide analogs .

Advanced Research Questions

Q. What role does this compound play in supramolecular chemistry or material science applications?

The compound serves as a precursor in synthesizing maleimide-modified imidazole derivatives for epoxy resin curing agents. For example, its reaction with imidazoles (e.g., 2-methylimidazole) in dimethylformamide (DMF) produces thermally stable curing agents for carbon-fiber-reinforced polymers (CFRPs), enhancing mechanical properties . Hydrogen-bonding networks in its derivatives also enable self-assembly in coordination polymers, studied via X-ray crystallography and DFT calculations .

Q. How do electronic effects of the 4-hydroxyphenyl group influence reactivity in catalytic or medicinal chemistry contexts?

The electron-donating hydroxyl group activates the aromatic ring for electrophilic substitution, enabling regioselective modifications. For instance, sulfonamide derivatives of N-(4-hydroxyphenyl)formamide exhibit biological activity due to hydrogen-bonding interactions with enzyme active sites (e.g., sulfonamide inhibitors targeting carbonic anhydrase) . Computational studies (e.g., molecular docking) can predict binding affinities and guide drug design .

Q. What analytical challenges arise in distinguishing this compound from structural analogs, and how are they resolved?

Isomeric impurities (e.g., N-(3-hydroxyphenyl)formamide) or degradation products (e.g., formic acid derivatives) may co-elute in chromatographic analyses. Resolution requires high-resolution mass spectrometry (HRMS) for exact mass confirmation and 2D NMR (e.g., HSQC, HMBC) to assign proton-carbon correlations . Relative retention times and response factors in HPLC (e.g., 0.7 for N-[2-hydroxy-5-...]formamide) further differentiate impurities .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

Variations in melting points (e.g., 81.2–82.5°C vs. literature ranges) may stem from polymorphic forms or residual solvents. Reproducibility requires strict control of crystallization conditions (e.g., solvent polarity, cooling rate) and validation via differential scanning calorimetry (DSC) . Cross-laboratory calibration of NMR spectrometers and adherence to FAIR data principles (e.g., depositing raw data in repositories like Chemotion) mitigate analytical inconsistencies .

Q. What strategies reconcile conflicting bioactivity results in derivatives of this compound?

Discrepancies in enzyme inhibition assays may arise from differences in assay conditions (e.g., pH, ionic strength) or impurity profiles. Standardized protocols (e.g., IC₅₀ determination under controlled buffer systems) and orthogonal assays (e.g., SPR for binding kinetics) improve reliability . Meta-analyses of published data, facilitated by platforms like NFDI4Chem, can identify systematic biases .

Methodological Resources

- Structural Validation : Use the Cambridge Structural Database (CSD) for crystallographic comparisons .

- Data Repositories : Deposit synthetic and analytical data in Chemotion or RADAR4Chem for peer validation .

- Computational Tools : Employ Gaussian or ORCA for DFT studies on hydrogen-bonding interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.